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reducing background fluorescence with SYBR Green II

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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

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Technical Support Center: SYBR Green II

Welcome to the technical support center for SYBR Green II. This resource provides troubleshooting guides and frequently asked questions to help you resolve issues related to background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence when using SYBR Green II for RNA gel staining?

While SYBR Green II is designed to have low intrinsic fluorescence, high background can still occur.[1][2][3][4] The most common causes include:

- Excessive Dye Concentration: Using a higher concentration of SYBR Green II than recommended can lead to increased unbound dye in the gel, contributing to background fluorescence.
- Inadequate Staining Time: While counterintuitive, very long incubation times can sometimes lead to non-specific binding of the dye to the gel matrix.
- Suboptimal pH of Staining Solution: The performance of SYBR Green II is pH-sensitive. A pH outside the optimal range of 7.5-8.0 can affect its binding specificity and fluorescence.[2][4]
 [5][6]



- Gel Composition and Quality: The type and percentage of agarose or polyacrylamide can influence background levels. Impurities in the gel or buffer can also contribute.
- Imaging System and Filters: Using incorrect filters for imaging can result in the detection of non-specific fluorescence. It is not recommended to use filters designed for ethidium bromide.[1][5][6]

Q2: Is destaining required for SYBR Green II-stained gels?

Generally, destaining is not necessary for SYBR Green II-stained gels due to the dye's low intrinsic fluorescence when not bound to nucleic acids.[1][2][3][4] However, if you are experiencing high background, a brief destaining step in the electrophoresis buffer can sometimes help to reduce it.

Q3: Can I reuse the SYBR Green II staining solution?

Yes, the staining solution can typically be stored in the dark and reused 3-4 times.[1][2] However, with each use, the dye concentration may decrease, and the potential for contamination increases, which could contribute to background issues. For optimal results, fresh staining solution is recommended, especially when troubleshooting high background.

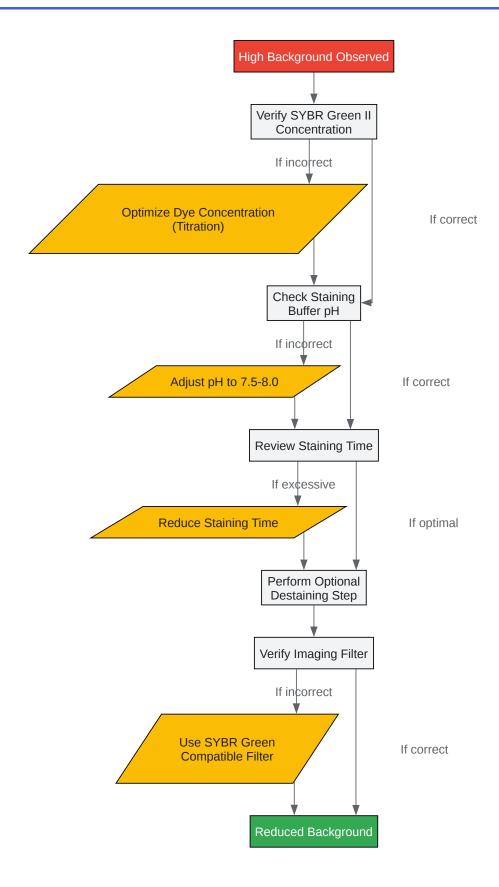
Q4: How does SYBR Green II compare to SYBR Green I in terms of background fluorescence?

SYBR Green I is primarily used for the quantification of double-stranded DNA in qPCR, while SYBR Green II is optimized for staining RNA and single-stranded DNA in gels.[5][7][8][9][10] Both are designed for low background, but their different binding preferences mean they are not interchangeable. Using SYBR Green I for RNA gels may result in suboptimal staining and potentially higher background.

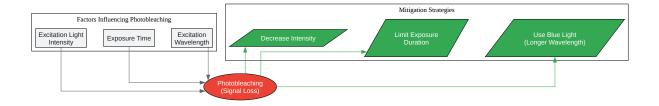
Troubleshooting Guides Issue 1: High Background Fluorescence Across the Entire Gel

High background across the entire gel can obscure faint bands and make quantification difficult. The following workflow can help you diagnose and resolve this issue.









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